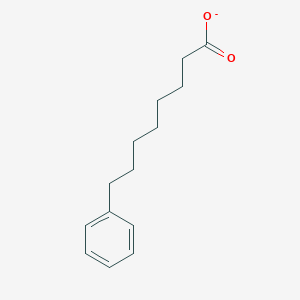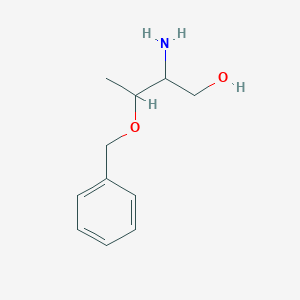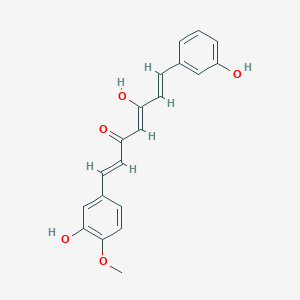
5-Hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- is a complex organic compound that belongs to the class of polyphenolic compounds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- typically involves multi-step organic reactions. The starting materials are often simple aromatic compounds, which undergo a series of reactions including hydroxylation, methoxylation, and condensation to form the final product. The reaction conditions may include the use of catalysts, specific temperatures, and solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and precise control of reaction parameters ensures high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- can undergo various chemical reactions such as:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: The hydroxyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols. Substitution reactions can introduce new functional groups, leading to a variety of derivatives.
Wissenschaftliche Forschungsanwendungen
1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antioxidant, anti-inflammatory, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, cosmetics, and other industrial products.
Wirkmechanismus
The mechanism of action of 1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- involves its interaction with molecular targets such as enzymes, receptors, and cellular pathways. The compound may exert its effects by modulating oxidative stress, inhibiting inflammatory pathways, or interacting with microbial cell membranes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Curcumin: A polyphenolic compound with similar antioxidant and anti-inflammatory properties.
Resveratrol: Known for its potential health benefits and biological activities.
Quercetin: A flavonoid with diverse biological effects.
Uniqueness
1,4,6-Heptatrien-3-one, 5-hydroxy-7-(3-hydroxy-4-methoxyphenyl)-1-(3-hydroxyphenyl)- is unique due to its specific chemical structure, which imparts distinct biological activities and potential applications. Its combination of hydroxyl and methoxy groups, along with the heptatrienone backbone, differentiates it from other similar compounds.
Eigenschaften
Molekularformel |
C20H18O5 |
|---|---|
Molekulargewicht |
338.4 g/mol |
IUPAC-Name |
(1E,4Z,6E)-5-hydroxy-1-(3-hydroxy-4-methoxyphenyl)-7-(3-hydroxyphenyl)hepta-1,4,6-trien-3-one |
InChI |
InChI=1S/C20H18O5/c1-25-20-10-7-15(12-19(20)24)6-9-18(23)13-17(22)8-5-14-3-2-4-16(21)11-14/h2-13,21-22,24H,1H3/b8-5+,9-6+,17-13- |
InChI-Schlüssel |
RNDRMHMWXJTHQL-KCKMDSRCSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)/C=C(/C=C/C2=CC(=CC=C2)O)\O)O |
Kanonische SMILES |
COC1=C(C=C(C=C1)C=CC(=O)C=C(C=CC2=CC(=CC=C2)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


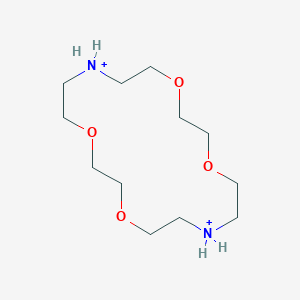


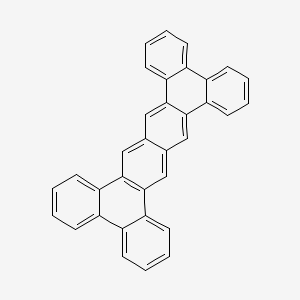
![2-(4-Fluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-2-yl)acetic acid](/img/structure/B14763016.png)
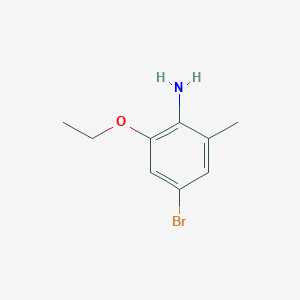
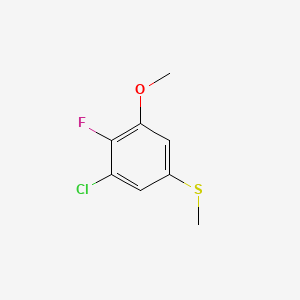
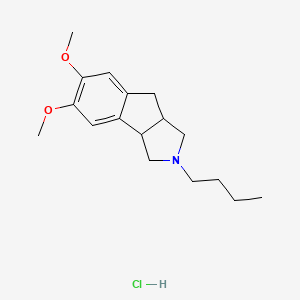
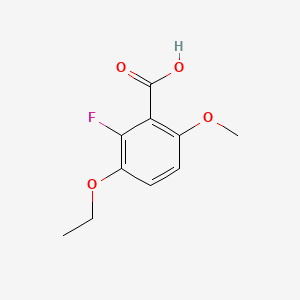
![[(1S)-1-(1-naphthyl)ethyl]ammonium;(S)-(-)-1-(1-Naphthyl)ethyl amine](/img/structure/B14763047.png)
![4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)

